
1,3-Diamino isoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diamino isoindoline is a heterocyclic organic compound characterized by an isoindoline core with amino groups at the 1 and 3 positions. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of amino groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diamino isoindoline can be synthesized through several methods. One common approach involves the reduction of isoindoline-1,3-dione derivatives. This reduction can be achieved using hydrazine hydrate in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol, yielding this compound with good efficiency.
Another method involves the direct amination of isoindoline using ammonia or primary amines under high-pressure conditions. This method requires a catalyst, such as a transition metal complex, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of high-pressure reactors and advanced catalytic systems can optimize the yield and purity of the compound. Additionally, solvent recycling and waste minimization strategies are employed to ensure environmentally friendly production.
Chemical Reactions Analysis
Types of Reactions
1,3-Diamino isoindoline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be further reduced to form more saturated derivatives, such as 1,3-diamino tetrahydroisoindoline, using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrazine hydrate with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of isoindoline.
Reduction: Saturated derivatives like 1,3-diamino tetrahydroisoindoline.
Substitution: Various substituted isoindoline derivatives depending on the reagents used.
Scientific Research Applications
1,3-Diamino isoindoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: In materials science, this compound is used in the synthesis of polymers and dyes. Its ability to form stable complexes with metals makes it valuable in catalysis and material fabrication.
Mechanism of Action
The mechanism of action of 1,3-diamino isoindoline and its derivatives depends on their specific applications. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
In materials science, the compound’s ability to form stable complexes with metals can enhance the catalytic activity of metal-based catalysts. The amino groups can coordinate with metal ions, facilitating various catalytic processes.
Comparison with Similar Compounds
1,3-Diamino isoindoline can be compared with other similar compounds, such as:
Isoindoline-1,3-dione: This compound lacks the amino groups and is less reactive in nucleophilic substitution reactions. it is a valuable intermediate in the synthesis of this compound.
1,2-Diamino isoindoline: This isomer has amino groups at the 1 and 2 positions, leading to different reactivity and properties. It may form different types of complexes and exhibit distinct biological activities.
1,3-Diamino benzene: While structurally similar, this compound lacks the isoindoline core. It is more commonly used in the synthesis of polymers and dyes.
Properties
IUPAC Name |
2,3-dihydro-1H-isoindole-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7-8,11H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKFQOJYVLXBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(NC(C2=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
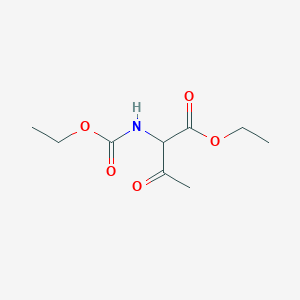
![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine](/img/structure/B175664.png)
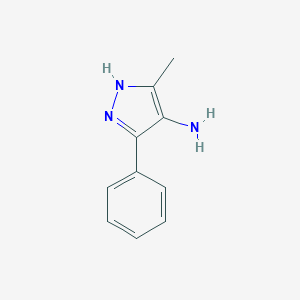
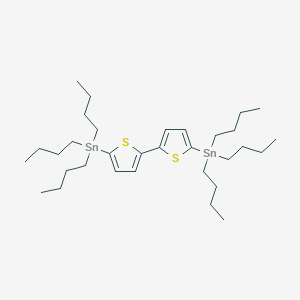
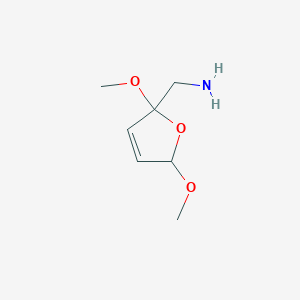
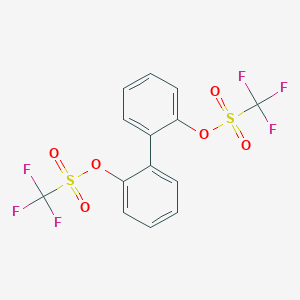
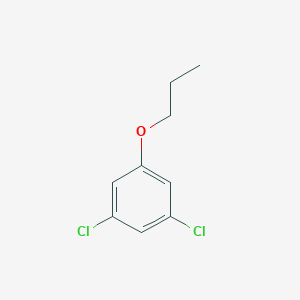
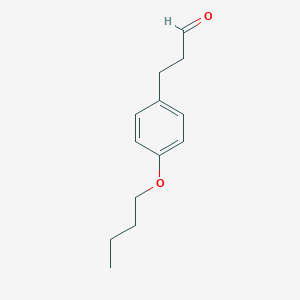
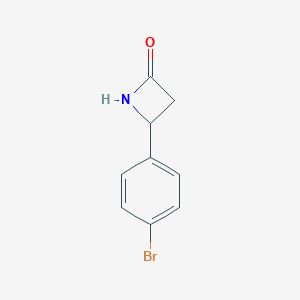
![3,10,13,20-tetrazapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(20),4,6,8,10,14,16,18-octaene-2,12-dione](/img/structure/B175689.png)
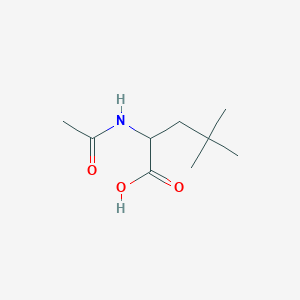
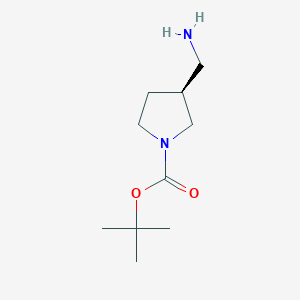
![2-O-benzyl 4a-O-methyl 7-chloro-3,5-dihydroindeno[1,2-e][1,3,4]oxadiazine-2,4a-dicarboxylate](/img/structure/B175696.png)
